molecular formula C22H24N4O6 B13568832 6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13568832
M. Wt: 440.4 g/mol
InChI Key: FZLMEGIFHBPIBC-UHFFFAOYSA-N
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Description

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with nitroethyl and tetrahydropyrimidine derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxyphenyl groups may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to 6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include:

    6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Shares the benzyloxy and amino groups but differs in the core structure.

    N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide: Contains similar functional groups but has a different backbone.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

6-amino-5-[1-(3-methoxy-4-phenylmethoxyphenyl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O6/c1-24-20(23)19(21(27)25(2)22(24)28)16(12-26(29)30)15-9-10-17(18(11-15)31-3)32-13-14-7-5-4-6-8-14/h4-11,16H,12-13,23H2,1-3H3

InChI Key

FZLMEGIFHBPIBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)N

Origin of Product

United States

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